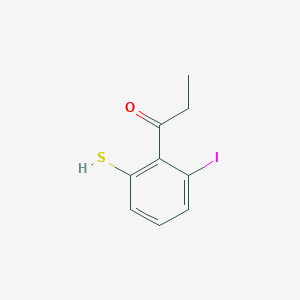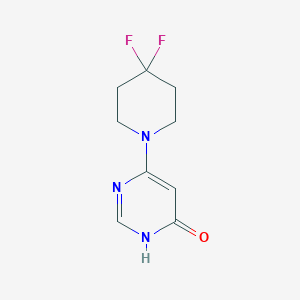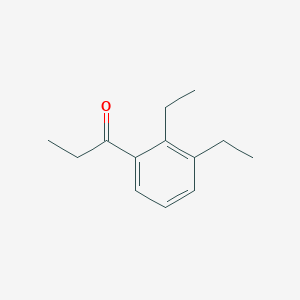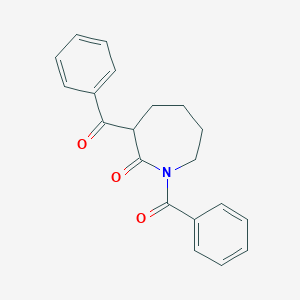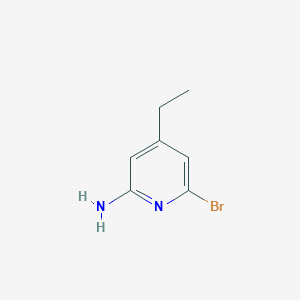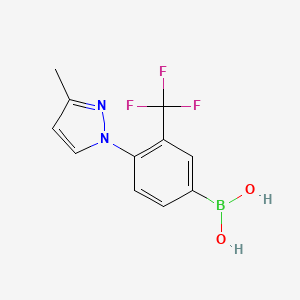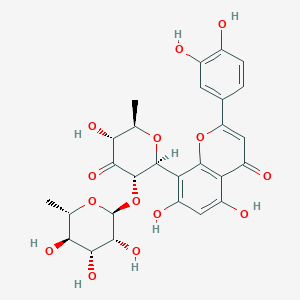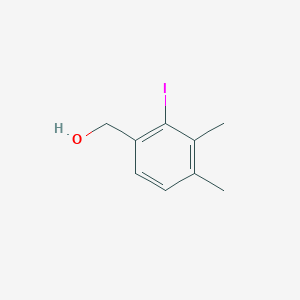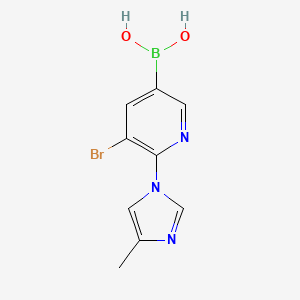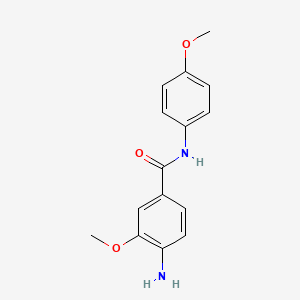![molecular formula C43H30NOP B14077756 2'-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene] CAS No. 1647050-25-6](/img/structure/B14077756.png)
2'-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] is a complex organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it an excellent candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] typically involves a multi-step process. One common method involves the reaction of 2,7-bis(diphenylphosphoryl)-9,9’-spirobi[fluorene] with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
2’-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives .
科学研究应用
2’-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes for imaging applications.
Medicine: Investigated for potential use in drug delivery systems due to its unique structural properties.
Industry: Widely used in the production of OLEDs and other optoelectronic devices
作用机制
The mechanism of action of 2’-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] primarily involves its ability to participate in thermally activated delayed fluorescence (TADF). This process allows the compound to convert triplet excitons into singlet excitons, thereby enhancing the efficiency of light emission in OLEDs . The molecular targets and pathways involved include the interaction with electron and hole transport materials in the device structure .
相似化合物的比较
Similar Compounds
2,7-bis(diphenylphosphoryl)-9,9’-spirobi[fluorene] (SPPO13): Similar in structure but lacks the acridine moiety.
4,4’-bis(9-carbazolyl)-2,2’-dimethylbiphenyl (CDBP): Another compound used in OLEDs but with different electronic properties
Uniqueness
2’-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] is unique due to its combination of the acridine and spiro[fluorene] moieties, which provide distinct electronic and photophysical properties. This makes it particularly effective in TADF applications, offering higher efficiency and stability compared to similar compounds .
属性
CAS 编号 |
1647050-25-6 |
|---|---|
分子式 |
C43H30NOP |
分子量 |
607.7 g/mol |
IUPAC 名称 |
2'-diphenylphosphoryl-10-phenylspiro[acridine-9,9'-fluorene] |
InChI |
InChI=1S/C43H30NOP/c45-46(32-18-6-2-7-19-32,33-20-8-3-9-21-33)34-28-29-36-35-22-10-11-23-37(35)43(40(36)30-34)38-24-12-14-26-41(38)44(31-16-4-1-5-17-31)42-27-15-13-25-39(42)43/h1-30H |
InChI 键 |
DYTOHAUMSPVUJE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4(C5=CC=CC=C5C6=C4C=C(C=C6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C92 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



